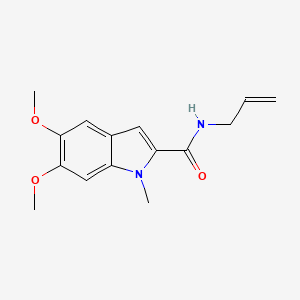![molecular formula C24H27N3O5 B10984675 5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B10984675.png)
5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound featuring multiple functional groups, including isoquinoline, imidazole, and phenethyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. The final imidazole ring is often constructed via cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroisoquinoline analogs .
Scientific Research Applications
5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-DIMETHOXY-1,4-DIHYDRO-3H-2-BENZOPYRAN-3-ONE: Shares structural similarities but differs in its biological activity and applications.
Noscapine: Another isoquinoline derivative with distinct pharmacological properties.
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone: Similar in structure but used in different research contexts.
Uniqueness
5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-PHENETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-12-17-9-10-26(15-18(17)13-21(20)32-2)22(28)14-19-23(29)27(24(30)25-19)11-8-16-6-4-3-5-7-16/h3-7,12-13,19H,8-11,14-15H2,1-2H3,(H,25,30) |
InChI Key |
AQDYSCSJQNXSOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (2S)-2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10984604.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10984606.png)
![N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10984609.png)

![{5-[4-(2-methylpropyl)phenyl]-1H-pyrazol-3-yl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10984618.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10984621.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B10984628.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B10984639.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10984645.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10984652.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B10984654.png)
methanone](/img/structure/B10984657.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10984669.png)
![(4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10984671.png)
